1,1,3,5,5-五甲基-3-苯基三硅氧烷

描述

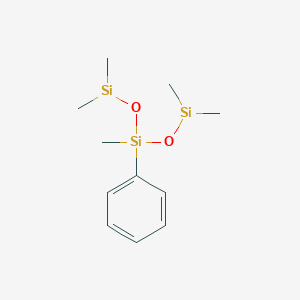

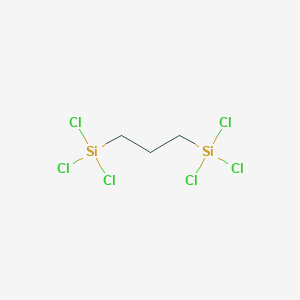

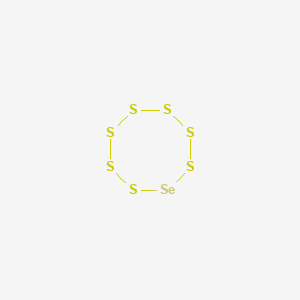

1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane is a type of organosilicon compound that is part of a broader class of siloxanes. These compounds are characterized by their silicon-oxygen backbone, with various organic groups attached to the silicon atoms. The specific structure of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane suggests that it has a trisiloxane core with methyl and phenyl substituents. This structure is related to the compounds discussed in the provided papers, which focus on siloxane and disiloxane derivatives with various substitutions that affect their physical and chemical properties.

Synthesis Analysis

The synthesis of siloxane compounds often involves the hydrolysis and condensation of chlorosilanes or the equilibration of cyclic siloxanes with linear siloxanes. For example, the synthesis of stereoisomers of tetrahydroxytetraisopropylcyclotetrasiloxane was achieved through the hydrolysis of arylisopropyldichlorosilanes followed by dephenylchlorination and further hydrolysis . Similarly, the preparation of 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane was conducted by equilibrating dimethyltetraphenyldisiloxane with methylphenylcyclosiloxanes using tetramethyl ammonium silanolate . These methods could potentially be adapted for the synthesis of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane.

Molecular Structure Analysis

The molecular structure of siloxane compounds is crucial in determining their properties and reactivity. X-ray crystallography is often used to determine the precise arrangement of atoms within these molecules. For instance, the structures of various stereoisomers of cyclotetrasiloxanes were determined by X-ray crystallography, revealing unique packing structures and intermolecular hydrogen bonding patterns . Although the exact structure of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane is not provided, it is likely to exhibit a nonplanar conformation similar to other disubstituted siloles, which reduces intermolecular interactions and increases photoluminescence efficiency .

Chemical Reactions Analysis

Siloxane compounds can participate in a variety of chemical reactions, including polymerization and hydrosilylation. For example, bifunctional disiloxanes have been used to synthesize optically active and isotactic polymers via hydrosilylation . The presence of reactive Si-H groups in some polysiloxanes allows for further functionalization and cross-linking . The reactivity of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane would depend on the presence and position of such reactive groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the use of hexaphenyltrisiloxane as a stationary phase in high-temperature gas chromatography demonstrates its thermal stability and ability to separate complex mixtures . The electroluminescent properties of disubstituted tetraphenylsiloles are attributed to their nonplanar structure and high charge carrier mobility . The properties of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane would likely include thermal stability and potential luminescence, depending on its exact molecular conformation and substituents.

科研应用

磁性能和网络形成:对镍笼状苯基硅氧烷的研究发现,这些相关化合物具有形成孤立结构和扩展网络的能力,展现出铁磁或反铁磁相互作用。这一特性可能与磁性材料和自旋电子学应用相关(Bilyachenko et al., 2017)。

光解反应:对七甲基-2-苯基三硅烷和八甲基-2,3-二苯基四硅烷的研究,这些化合物在结构上类似于1,1,3,5,5-五甲基-3-苯基三硅氧烷,显示出在二甲基亚砜存在下的光解反应导致复杂的反应途径,包括各种硅氧烷衍生物的形成。这些信息对于理解相关硅氧烷化合物的光化学行为至关重要(Okinoshima & Weber, 1978)。

光化学研究:对氮饱和己烷溶液中的五甲基(苯基乙炔基)二硅烷进行激光闪光光解,这是一种相关化合物,证明了瞬态物种和稳定产物的形成,具有潜在的在光化学和材料科学中应用(Kerst, Ruffolo, & Leigh, 1997)。

聚合物合成:探讨了使用碱催化的质子转移聚合反应合成超支化聚硅氧烷。这种方法应用于相关硅氧烷,为生产具有潜在应用于涂料、粘合剂和密封剂的新型聚硅氧烷材料提供了见解(Paulasaari & Weber, 2000)。

气相色谱:在高温气相色谱中使用六苯基三硅氧烷衍生物作为固定相,展示了它们在分离高沸点硅烷、多核芳香烃和其他化合物的复杂混合物中的实用性。这种应用对于分析化学和材料表征是相关的(Komers & Černý, 1981)。

Safety And Hazards

When handling 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane, it is recommended to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

性质

InChI |

InChI=1S/C11H20O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYLDFIOTIGMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C1=CC=CC=C1)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170849, DTXSID901144854 | |

| Record name | 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |

CAS RN |

17962-34-4, 156235-95-9 | |

| Record name | 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P752F99V3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)

![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)